N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
The compound “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C23H27N5O3S . The average mass is 453.557 Da and the monoisotopic mass is 453.183472 Da . The compound has a complex structure with multiple functional groups, including a phenylpiperidine skeleton, a dioxidoisothiazolidinyl group, and an oxoimidazolidine carboxamide group .Scientific Research Applications
Synthesis and Chemistry in Antitumor Applications
The compound's relevance in antitumor research is highlighted through the synthesis and chemistry of similar imidazotetrazine derivatives. A study by Stevens et al. (1984) elaborates on the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which possess curative activity against L-1210 and P388 leukemia. This indicates the potential of such compounds, including N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxoimidazolidine-1-carboxamide, in developing novel antitumor agents by acting as prodrug modifications to enhance efficacy against cancer cells (Stevens et al., 1984).
Antimicrobial Activity
The antimicrobial properties of related thiazolidine and oxazolidinone derivatives have been explored in various studies. Babu et al. (2013) synthesized derivatives demonstrating significant activities against bacterial and fungal strains, suggesting that modifications of the this compound structure could yield potent antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Antibacterial Applications
In the context of antibacterial research, the synthesis and evaluation of arylpiperazinyl oxazolidinones with varied N-substituents, including thioamide and thiocarbamate, were assessed for their efficacy against resistant Gram-positive strains. This research underscores the potential for developing novel antibacterial agents by leveraging the core structure of this compound and exploring the impact of diversification on antibacterial activity (Jang et al., 2004).
Miticidal Applications
The development of miticides like Hexythiazox, which is structurally related to thiazolidinone derivatives, illustrates the application of such compounds in agriculture for pest control. This showcases the adaptability of the compound's core structure for applications beyond human health, extending to environmental and agricultural uses (Ishimitsu et al., 1994).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-3-4-11(18-6-2-8-23(18,21)22)9-12(10)16-14(20)17-7-5-15-13(17)19/h3-4,9H,2,5-8H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMIRDNHIDLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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